molecular formula C20H28O5 B14216075 4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid CAS No. 827321-88-0

4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid

Cat. No.: B14216075
CAS No.: 827321-88-0
M. Wt: 348.4 g/mol
InChI Key: LPURVYCINLZEPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols under acidic conditions.

    Attachment of the Oct-6-en-1-yl Chain: The oct-6-en-1-yl chain can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through the oxidation of a benzyl alcohol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid: Characterized by the presence of an oxane ring and an oct-6-en-1-yl chain.

    This compound Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of an oxane ring, an oct-6-en-1-yl chain, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

827321-88-0

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

4-[8-(oxan-2-yloxy)oct-6-enoxy]benzoic acid

InChI

InChI=1S/C20H28O5/c21-20(22)17-10-12-18(13-11-17)23-14-6-3-1-2-4-7-15-24-19-9-5-8-16-25-19/h4,7,10-13,19H,1-3,5-6,8-9,14-16H2,(H,21,22)

InChI Key

LPURVYCINLZEPC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC=CCCCCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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